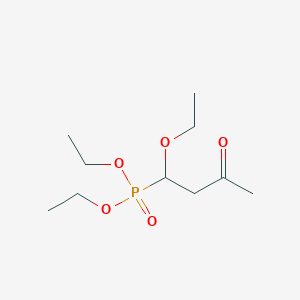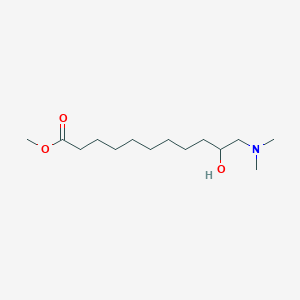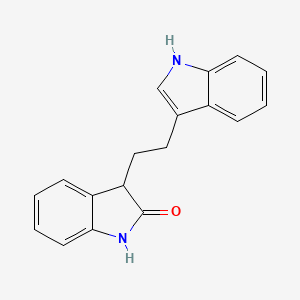
Diethyl (1-ethoxy-3-oxobutyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (1-ethoxy-3-oxobutyl)phosphonate is an organophosphorus compound with the molecular formula C8H17O4P It is a derivative of phosphonic acid and is characterized by the presence of an ethoxy group and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (1-ethoxy-3-oxobutyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by dehydration to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the product. Catalysts and solvents may also be employed to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (1-ethoxy-3-oxobutyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonates, depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl (1-ethoxy-3-oxobutyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of diethyl (1-ethoxy-3-oxobutyl)phosphonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in coordination chemistry with metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (2-oxobutyl)phosphonate
- Diethyl (methylthiomethyl)phosphonate
- Diethyl (1-cyanoethyl)phosphonate
Uniqueness
Diethyl (1-ethoxy-3-oxobutyl)phosphonate is unique due to its specific functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a different balance of nucleophilicity and electrophilicity, making it suitable for specialized applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
88972-21-8 |
|---|---|
Formule moléculaire |
C10H21O5P |
Poids moléculaire |
252.24 g/mol |
Nom IUPAC |
4-diethoxyphosphoryl-4-ethoxybutan-2-one |
InChI |
InChI=1S/C10H21O5P/c1-5-13-10(8-9(4)11)16(12,14-6-2)15-7-3/h10H,5-8H2,1-4H3 |
Clé InChI |
DACMVFPYOPEUEF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC(=O)C)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14134341.png)

![[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](phenyl)methanone](/img/structure/B14134348.png)

![6-(2-chlorobenzyl)-2-(pyridin-4-yl)-6,8,9,10-tetrahydro-5H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-one](/img/structure/B14134370.png)
![(2S)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B14134371.png)
![(E)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B14134385.png)





![{[5-(Benzenesulfonyl)-5-methoxy-3-methylidenepentyl]sulfanyl}benzene](/img/structure/B14134419.png)

